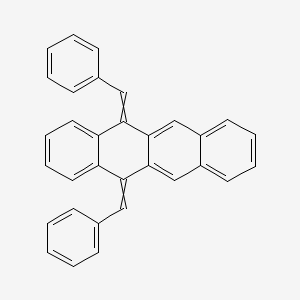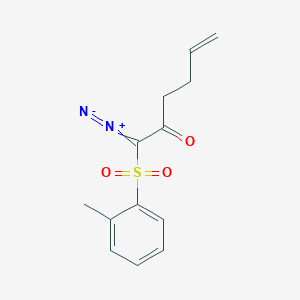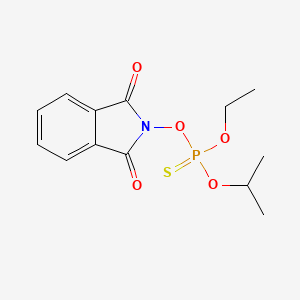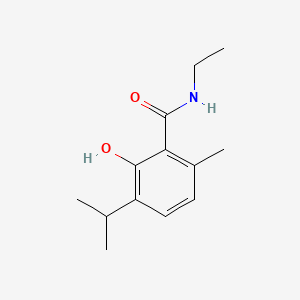![molecular formula C12H11NOS2 B14173680 5-[(4-Sulfanylphenoxy)methyl]pyridine-2(1H)-thione CAS No. 922517-07-5](/img/structure/B14173680.png)
5-[(4-Sulfanylphenoxy)methyl]pyridine-2(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-Sulfanylphenoxy)methyl]pyridine-2(1H)-thione is a chemical compound with a molecular formula of C12H9NOS2 and a molecular weight of 247.34 g/mol This compound features a pyridine ring substituted with a thione group at the 2-position and a phenoxy group at the 5-position, which is further substituted with a sulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Sulfanylphenoxy)methyl]pyridine-2(1H)-thione typically involves the reaction of 5-bromomethyl-2-pyridinethione with 4-mercaptophenol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, where the sulfanyl group of 4-mercaptophenol attacks the bromomethyl group of 5-bromomethyl-2-pyridinethione, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(4-Sulfanylphenoxy)methyl]pyridine-2(1H)-thione undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thione group can be reduced to a thiol group.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-[(4-Sulfanylphenoxy)methyl]pyridine-2(1H)-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 5-[(4-Sulfanylphenoxy)methyl]pyridine-2(1H)-thione involves its interaction with specific molecular targets. The sulfanyl and thione groups can form strong interactions with metal ions or active sites of enzymes, leading to inhibition or modulation of their activity . The phenoxy group can also participate in hydrogen bonding or hydrophobic interactions, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methylpyridine-2(1H)-thione: Similar structure but lacks the phenoxy and sulfanyl groups.
2-Mercapto-5-methylpyridine: Contains a thiol group instead of a thione group.
5-Methyl-2-pyridthione: Similar to 5-Methylpyridine-2(1H)-thione but with different substituents.
Uniqueness
5-[(4-Sulfanylphenoxy)methyl]pyridine-2(1H)-thione is unique due to the presence of both sulfanyl and thione groups, which provide distinct chemical reactivity and potential for diverse applications. The combination of these functional groups with the pyridine and phenoxy moieties makes it a versatile compound for various scientific research and industrial applications .
Propriétés
Numéro CAS |
922517-07-5 |
|---|---|
Formule moléculaire |
C12H11NOS2 |
Poids moléculaire |
249.4 g/mol |
Nom IUPAC |
5-[(4-sulfanylphenoxy)methyl]-1H-pyridine-2-thione |
InChI |
InChI=1S/C12H11NOS2/c15-11-4-2-10(3-5-11)14-8-9-1-6-12(16)13-7-9/h1-7,15H,8H2,(H,13,16) |
Clé InChI |
PCSBZVGXUULHRU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OCC2=CNC(=S)C=C2)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methanone, [(1,2-dimethyl-1,2-ethanediyl)di-3,1-phenylene]bis[phenyl-](/img/structure/B14173613.png)
![1H-Pyrazole, 5-cyclopropyl-1-methyl-4-[2-(trimethylsilyl)ethynyl]-](/img/structure/B14173614.png)
![N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B14173622.png)


![[3-(Methoxymethyl)-2,6-dihydro-1,3,5-oxadiazin-4-yl]cyanamide](/img/structure/B14173639.png)




